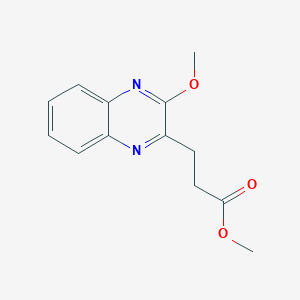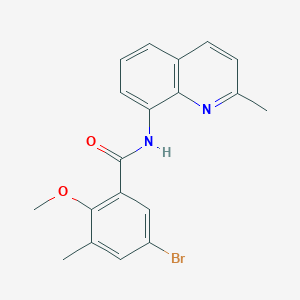![molecular formula C18H17N3O B15021858 3-(2-phenyl-1H-imidazo[1,2-a]benzimidazol-1-yl)propan-1-ol](/img/structure/B15021858.png)
3-(2-phenyl-1H-imidazo[1,2-a]benzimidazol-1-yl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-phenyl-1H-imidazo[1,2-a]benzimidazol-1-yl)propan-1-ol is a complex organic compound that features an imidazole ring fused with a benzimidazole ring, attached to a phenyl group and a propanol chain. This compound is part of a broader class of heterocyclic compounds known for their diverse biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-phenyl-1H-imidazo[1,2-a]benzimidazol-1-yl)propan-1-ol typically involves multi-step reactions starting from simpler precursors. One common method involves the cyclization of appropriate precursors under controlled conditions to form the imidazole and benzimidazole rings. The phenyl group is introduced through a substitution reaction, and the propanol chain is added via an alkylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of catalysts, controlled temperature and pressure conditions, and purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-phenyl-1H-imidazo[1,2-a]benzimidazol-1-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the imidazole or benzimidazole rings.
Substitution: The phenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Conditions may vary depending on the substituent being introduced, but common reagents include halogens and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups to the phenyl ring.
Wissenschaftliche Forschungsanwendungen
3-(2-phenyl-1H-imidazo[1,2-a]benzimidazol-1-yl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(2-phenyl-1H-imidazo[1,2-a]benzimidazol-1-yl)propan-1-ol involves its interaction with specific molecular targets. The imidazole and benzimidazole rings can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The phenyl group and propanol chain may enhance the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Diazole: Known for its broad range of chemical and biological properties.
Benzimidazole: Commonly found in various drugs with antimicrobial and anticancer activities.
Phenylimidazole: Studied for its potential therapeutic effects.
Uniqueness
3-(2-phenyl-1H-imidazo[1,2-a]benzimidazol-1-yl)propan-1-ol is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C18H17N3O |
|---|---|
Molekulargewicht |
291.3 g/mol |
IUPAC-Name |
3-(2-phenylimidazo[1,2-a]benzimidazol-3-yl)propan-1-ol |
InChI |
InChI=1S/C18H17N3O/c22-12-6-11-20-17(14-7-2-1-3-8-14)13-21-16-10-5-4-9-15(16)19-18(20)21/h1-5,7-10,13,22H,6,11-12H2 |
InChI-Schlüssel |
NNYWUHRNTPOBPZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CN3C4=CC=CC=C4N=C3N2CCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N'-biphenyl-4,4'-diylbis[2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanamide]](/img/structure/B15021778.png)
![6-(4-chlorophenyl)-N-(4-methylbenzyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15021779.png)

![N-{4-chloro-3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2,4-dimethoxybenzamide](/img/structure/B15021801.png)

![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-3-fluorobenzamide](/img/structure/B15021823.png)
![4-chloro-N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]benzamide](/img/structure/B15021827.png)
![N'-[(E)-{2-[Butyl(ethyl)amino]-5-nitrophenyl}methylidene]-2-(phenylamino)acetohydrazide](/img/structure/B15021835.png)
![(3E)-N-(3,4-dichlorophenyl)-3-{2-[(2-methylphenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B15021840.png)
![2-[3-Benzyl-5-(6-methyl-1,3-benzothiazol-2-yl)-1,3,5-triazinan-1-yl]-6-methyl-1,3-benzothiazole](/img/structure/B15021843.png)
![N-({N'-[(E)-(3-Ethoxy-4-propoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B15021847.png)
![(4-Benzylpiperidin-1-yl){2-[(4-methoxyphenyl)amino]-1,3-thiazol-4-yl}methanone](/img/structure/B15021856.png)
![3-methyl-6-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15021860.png)
![N-({N'-[(E)-(2,4-Dimethoxy-5-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide](/img/structure/B15021863.png)
